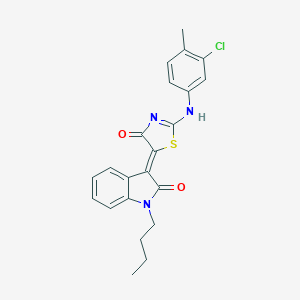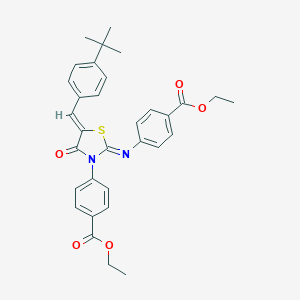![molecular formula C24H15BrFN5O2S B308329 5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308329.png)
5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one, also known as BMB-7, is a novel spirocyclic compound that has gained significant attention due to its potential therapeutic applications. BMB-7 is a complex molecule with multiple functional groups, making it a promising candidate for drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of 5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in the growth and proliferation of cancer cells. This compound has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects on cells. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one in lab experiments is its high purity and yield, which makes it easier to perform experiments with reproducible results. However, one of the limitations of using this compound is its complex structure, which makes it difficult to synthesize and modify for drug development.
Direcciones Futuras
There are several future directions for the research on 5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one. One of the potential applications of this compound is in the development of anticancer drugs. Further studies are needed to investigate the mechanism of action of this compound and its potential as a therapeutic agent. In addition, studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo. The development of novel synthetic methods for this compound and its derivatives may also lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one is a multistep process that involves several chemical reactions. One of the most commonly used methods for synthesizing this compound is the one-pot reaction of 2-fluorobenzaldehyde, 5-bromoindole, and 2-mercaptobenzoxazole in the presence of a catalytic amount of copper(II) acetate. This method has been reported to yield this compound in high purity and yield.
Aplicaciones Científicas De Investigación
5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one has been investigated for its potential therapeutic applications in various scientific research studies. It has been reported to possess anticancer, antimicrobial, and anti-inflammatory properties. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has also been shown to have antibacterial and antifungal activities against various pathogens.
Propiedades
Fórmula molecular |
C24H15BrFN5O2S |
|---|---|
Peso molecular |
536.4 g/mol |
Nombre IUPAC |
5-bromo-3//'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6//'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one |
InChI |
InChI=1S/C24H15BrFN5O2S/c25-14-9-10-19-16(11-14)24(22(32)27-19)29-18-8-4-2-6-15(18)20-21(33-24)28-23(31-30-20)34-12-13-5-1-3-7-17(13)26/h1-11,29H,12H2,(H,27,32) |
Clave InChI |
MWJZUSMFSGMZNP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4NC5(O3)C6=C(C=CC(=C6)Br)NC5=O)N=N2)F |
SMILES canónico |
C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4NC5(O3)C6=C(C=CC(=C6)Br)NC5=O)N=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B308246.png)

methyl]quinolin-8-ol](/img/structure/B308248.png)
![N,N-diethyl-4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}aniline](/img/structure/B308251.png)
![2-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methoxy-6-nitrophenyl acetate](/img/structure/B308252.png)
![1-[3-(butylsulfanyl)-6-(2-ethoxy-5-nitrophenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308254.png)

![6-{2-Nitrophenyl}-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308258.png)
![6-{4-Nitrophenyl}-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308259.png)
![6-(2-Chloro-4,5-diethoxyphenyl)-3-[(2-fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308265.png)
![Ethyl 4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B308266.png)
![2-[2-bromo-6-methoxy-4-[(Z)-(5-oxo-1,3-diphenyl-pyrazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B308267.png)
![Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]imino}-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B308268.png)
![2-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenyl acetate](/img/structure/B308269.png)